molecular formula C17H18ClN3O4S2 B10987624 1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10987624
M. Wt: 427.9 g/mol
InChI Key: XFHXCSYVZOQIDJ-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Indole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps

    Thiophene Derivative Synthesis: Start by synthesizing the thiophene derivative.

    Introduction of Chlorophenyl Group: Introduce the 3-chlorophenyl group to the thiophene derivative. This step can be achieved through electrophilic substitution reactions.

    Amide Formation: React the chlorophenyl-thiophene intermediate with an appropriate amine (e.g., 2-[(thiophen-2-ylsulfonyl)amino]ethylamine) to form the amide linkage.

    Oxidation and Cyclization: Oxidize the amide to yield the 5-oxo-pyrrolidine ring.

Industrial Production: Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and scalability. Detailed conditions and specific reagents are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form related compounds.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major products:

    Compound X: The desired product.

    Reduced Amine Derivative: Formed during reduction.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.

    Chemistry: Study its reactivity and design related derivatives.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its combination of the chlorophenyl, thiophene, and pyrrolidine moieties. Similar compounds include other indole derivatives, but none with precisely this arrangement.

Properties

Molecular Formula

C17H18ClN3O4S2

Molecular Weight

427.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O4S2/c18-13-3-1-4-14(10-13)21-11-12(9-15(21)22)17(23)19-6-7-20-27(24,25)16-5-2-8-26-16/h1-5,8,10,12,20H,6-7,9,11H2,(H,19,23)

InChI Key

XFHXCSYVZOQIDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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